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Compound of Interest

Compound Name: Ethyl 5-oxohexanoate

Cat. No.: B130351 Get Quote

This guide provides a detailed comparison of the spectroscopic data for Ethyl 5-oxohexanoate
and its structurally related analogues: Methyl 5-oxohexanoate, Ethyl 4-oxohexanoate, and

Ethyl 6-oxoheptanoate. This document is intended for researchers, scientists, and drug

development professionals, offering a comprehensive resource for compound identification,

characterization, and quality control. The guide summarizes key ¹H NMR, ¹³C NMR, Infrared

(IR), and Mass Spectrometry (MS) data in structured tables and provides standardized

experimental protocols for data acquisition.

Spectroscopic Data Comparison
The following tables present a side-by-side comparison of the key spectroscopic features of

Ethyl 5-oxohexanoate and its selected analogues.

¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)
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Compound
δ (ppm), Multiplicity, Integration,
Assignment

Ethyl 5-oxohexanoate

~4.1 (q, 2H, -OCH₂CH₃), ~2.5 (t, 2H, -CH₂C=O),

~2.3 (t, 2H, -CH₂COO-), ~2.1 (s, 3H, -

C(=O)CH₃), ~1.9 (quint, 2H, -CH₂CH₂CH₂-),

~1.2 (t, 3H, -OCH₂CH₃)

Methyl 5-oxohexanoate

~3.7 (s, 3H, -OCH₃), ~2.5 (t, 2H, -CH₂C=O),

~2.3 (t, 2H, -CH₂COO-), ~2.1 (s, 3H, -

C(=O)CH₃), ~1.9 (quint, 2H, -CH₂CH₂CH₂-)

Ethyl 4-oxohexanoate

~4.1 (q, 2H, -OCH₂CH₃), ~2.7 (t, 2H, -CH₂C=O),

~2.5 (t, 2H, -CH₂COO-), ~2.4 (q, 2H, -

C(=O)CH₂CH₃), ~1.2 (t, 3H, -OCH₂CH₃), ~1.1 (t,

3H, -C(=O)CH₂CH₃)

Ethyl 6-oxoheptanoate

~4.1 (q, 2H, -OCH₂CH₃), ~2.4 (t, 2H, -CH₂C=O),

~2.3 (t, 2H, -CH₂COO-), ~2.1 (s, 3H, -

C(=O)CH₃), ~1.6 (m, 4H, -CH₂CH₂CH₂CH₂-),

~1.2 (t, 3H, -OCH₂CH₃)

¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)
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Compound δ (ppm), Assignment

Ethyl 5-oxohexanoate

~209 (C=O, ketone), ~173 (C=O, ester), ~60 (-

OCH₂-), ~43 (-CH₂C=O), ~34 (-CH₂COO-), ~30

(-C(=O)CH₃), ~20 (-CH₂CH₂CH₂-), ~14 (-

OCH₂CH₃)

Methyl 5-oxohexanoate

~209 (C=O, ketone), ~174 (C=O, ester), ~51 (-

OCH₃), ~43 (-CH₂C=O), ~34 (-CH₂COO-), ~30

(-C(=O)CH₃), ~20 (-CH₂CH₂CH₂-)

Ethyl 4-oxohexanoate

~211 (C=O, ketone), ~173 (C=O, ester), ~60 (-

OCH₂-), ~38 (-CH₂C=O), ~36 (-C(=O)CH₂CH₃),

~28 (-CH₂COO-), ~14 (-OCH₂CH₃), ~8 (-

C(=O)CH₂CH₃)

Ethyl 6-oxoheptanoate

~209 (C=O, ketone), ~173 (C=O, ester), ~60 (-

OCH₂-), ~43 (-CH₂C=O), ~34 (-CH₂COO-), ~30

(-C(=O)CH₃), ~25, 24 (-CH₂CH₂CH₂CH₂-), ~14

(-OCH₂CH₃)

Infrared (IR) Spectroscopy Data
Table 3: IR Spectroscopic Data (Absorption Bands, cm⁻¹)
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Compound Key Absorptions (cm⁻¹)

Ethyl 5-oxohexanoate

~2970 (C-H stretch), ~1735 (C=O stretch,

ester), ~1715 (C=O stretch, ketone), ~1180 (C-

O stretch)[1]

Methyl 5-oxohexanoate

~2950 (C-H stretch), ~1740 (C=O stretch,

ester), ~1717 (C=O stretch, ketone), ~1170 (C-

O stretch)

Ethyl 4-oxohexanoate

~2980 (C-H stretch), ~1738 (C=O stretch,

ester), ~1715 (C=O stretch, ketone), ~1175 (C-

O stretch)

Ethyl 6-oxoheptanoate

~2940 (C-H stretch), ~1730 (C=O stretch,

ester), ~1715 (C=O stretch, ketone), ~1180 (C-

O stretch)[2]

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (Key Fragments, m/z)

Compound Molecular Ion (M⁺), Key Fragments (m/z)

Ethyl 5-oxohexanoate
158, 113 [M-OC₂H₅]⁺, 99, 85, 71, 57, 43

[CH₃CO]⁺

Methyl 5-oxohexanoate
144, 113 [M-OCH₃]⁺, 99, 85, 71, 57, 43

[CH₃CO]⁺

Ethyl 4-oxohexanoate
158, 129 [M-C₂H₅]⁺, 113 [M-OC₂H₅]⁺, 101, 73,

57 [C₄H₉]⁺, 45 [OC₂H₅]⁺

Ethyl 6-oxoheptanoate
172, 127 [M-OC₂H₅]⁺, 113, 99, 85, 71, 57, 43

[CH₃CO]⁺

Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic

data.
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¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A 300 MHz or higher field strength NMR spectrometer equipped with a

broadband probe.

Acquisition Parameters (¹H NMR):

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-5 seconds.

Temperature: 298 K.

Acquisition Parameters (¹³C NMR):

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0-220 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2 seconds.

Temperature: 298 K.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
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Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or

KBr plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop

of the sample directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Processing: A background spectrum is recorded and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Samples are typically introduced via Gas Chromatography (GC) for

volatile compounds like these esters.

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization

(EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector temperature: 250 °C.

Oven program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

MS Conditions (EI):

Ionization energy: 70 eV.

Mass range: m/z 40-400.
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Source temperature: 230 °C.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragmentation patterns.

Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative analysis of

spectroscopic data.
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Caption: Workflow for the comparative spectroscopic analysis of a target compound and its

analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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